![molecular formula C19H18N4O3S B11256240 Methyl 1-cyclopropyl-7-methyl-4-oxo-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11256240.png)
Methyl 1-cyclopropyl-7-methyl-4-oxo-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 1-CYCLOPROPYL-7-METHYL-4-OXO-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridine moiety, and a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-CYCLOPROPYL-7-METHYL-4-OXO-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridine derivative with a cyclopropyl ketone, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
METHYL 1-CYCLOPROPYL-7-METHYL-4-OXO-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
METHYL 1-CYCLOPROPYL-7-METHYL-4-OXO-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of METHYL 1-CYCLOPROPYL-7-METHYL-4-OXO-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
類似化合物との比較
Similar Compounds
- METHYL 1-CYCLOPROPYL-7-METHYL-4-OXO-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
- METHYL 1-CYCLOPROPYL-7-METHYL-4-OXO-2-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
- METHYL 1-CYCLOPROPYL-7-METHYL-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 1-CYCLOPROPYL-7-METHYL-4-OXO-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific structural features, such as the position of the pyridine moiety and the presence of the cyclopropyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C19H18N4O3S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
methyl 1-cyclopropyl-7-methyl-4-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H18N4O3S/c1-11-9-14(18(25)26-2)15-16(21-11)23(13-6-7-13)19(22-17(15)24)27-10-12-5-3-4-8-20-12/h3-5,8-9,13H,6-7,10H2,1-2H3 |
InChIキー |
LWJUHEHBCOURSO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=N1)N(C(=NC2=O)SCC3=CC=CC=N3)C4CC4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


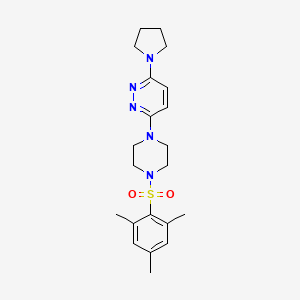
![N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256168.png)
![N-(4-chlorobenzyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256173.png)
![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11256181.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B11256192.png)
![N-(2-fluorophenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B11256194.png)
![N-(4-ethoxyphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11256202.png)
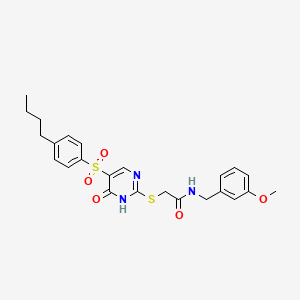
![N-(5-chloro-2-methylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11256210.png)
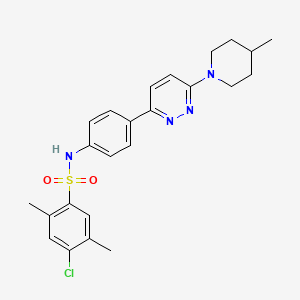
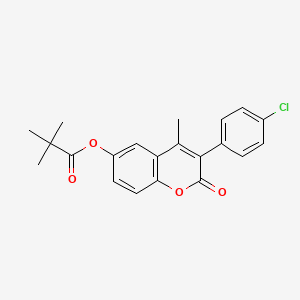
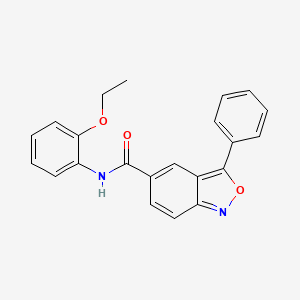
![7-(3-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256243.png)
![2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11256245.png)
